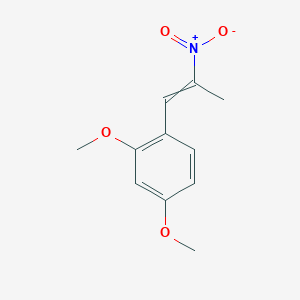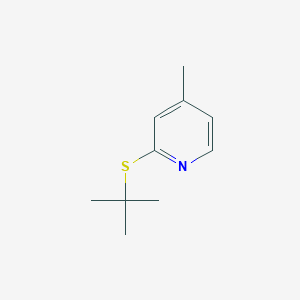![molecular formula C22H44O5S B098696 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate CAS No. 18366-27-3](/img/structure/B98696.png)
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate is a chemical compound characterized by its unique structure, which includes an octadec-9-enyloxy group attached to a propyl hydrogen sulphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate typically involves the reaction of octadec-9-en-1-ol with a suitable sulfonating agent. One common method is the reaction of octadec-9-en-1-ol with chlorosulfonic acid, followed by neutralization with a base to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminium hydride in anhydrous ether
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols or alkanes
Substitution: Azides, thiols, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-9-Octadecenoic acid 3-(octadecyloxy)propyl ester
- 9,12-Octadecadienoic acid (Z,Z)-
- (Z)-Octadec-9-enenitrile
Uniqueness
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate stands out due to its specific hydrogen sulphate group, which imparts unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
18366-27-3 |
|---|---|
Molekularformel |
C22H44O5S |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
InChI-Schlüssel |
CXECSFAECLYBNS-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Key on ui other cas no. |
18366-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)








